Atropine Sulfate: A Comprehensive Technical Guide on its Chemical Properties and Structure
Atropine Sulfate: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate, a tropane alkaloid, is a core medication in modern medicine, renowned for its anticholinergic properties. It is the sulfate salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the latter being the pharmacologically active enantiomer.[1] Derived from plants of the Solanaceae family, such as Atropa belladonna, atropine sulfate functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties, structure, and analytical methodologies pertinent to atropine sulfate, tailored for professionals in research and drug development.
Chemical and Physical Properties
Atropine sulfate is a white or almost white crystalline powder or colorless crystals.[4][5] It is known to be efflorescent in dry air and should be protected from light to prevent decomposition.[4]
Quantitative Data
The following tables summarize the key quantitative chemical and physical properties of atropine sulfate.
Table 1: General Chemical Properties of Atropine Sulfate
| Property | Value | Reference(s) |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ (anhydrous) or (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O (monohydrate) | [6][7][8] |
| Molecular Weight | 676.82 g/mol (anhydrous), 694.83 g/mol (monohydrate) | [6][7][8] |
| CAS Number | 55-48-1 (anhydrous), 5908-99-6 (monohydrate) | [6][9] |
| pKa | ~9.4 - 9.9 | [2][6] |
Table 2: Physical Properties of Atropine Sulfate
| Property | Value | Reference(s) |
| Melting Point | 189-194 °C (with decomposition) | [4][5] |
| Solubility | - Very soluble in water- Freely soluble in ethanol- Soluble in glycerin- Practically insoluble in diethyl ether | [2][4][5] |
| Appearance | Colorless crystals or white crystalline powder | [4][5] |
Chemical Structure
The chemical structure of atropine consists of a tropine base and tropic acid, linked by an ester bond. The sulfate salt is formed by the reaction of two atropine molecules with one molecule of sulfuric acid.
Caption: Chemical structure of Atropine Sulfate.
Crystal Structure
The crystal structure of atropine sulfate monohydrate has been determined using X-ray powder diffraction. It crystallizes in the monoclinic space group P21/n.[10][11] The structure is characterized by strong hydrogen bonds between the protonated nitrogen atoms of the atropine cations and the sulfate anion.[10][11] The hydroxyl groups of the atropine molecules also participate in hydrogen bonding with the sulfate anion.[10]
Mechanism of Action and Signaling Pathway
Atropine sulfate exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][12] It blocks the effects of acetylcholine and other choline esters at these receptors.[6] There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors.[13] Atropine is non-selective and blocks these receptors at various locations, including the central nervous system and peripherally at postganglionic parasympathetic neuroeffector junctions.[2][12]
The binding of atropine to muscarinic receptors inhibits the parasympathetic nervous system, leading to a range of physiological effects, including increased heart rate, reduced secretions (salivary, bronchial, and sweat), relaxation of smooth muscles, and dilation of the pupils (mydriasis).[3][13]
Caption: Atropine sulfate's antagonism of muscarinic receptors.
Experimental Protocols
Identification by Infrared (IR) Spectroscopy
Objective: To confirm the identity of an atropine sulfate sample by comparing its infrared spectrum with that of a reference standard.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc of the atropine sulfate sample. Mix a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum of the KBr disc from approximately 4000 to 400 cm⁻¹.
-
Analysis: Compare the absorption maxima in the spectrum of the sample with those of a USP Atropine Sulfate Reference Standard recorded under the same conditions. The spectra should exhibit major absorption bands at the same wavenumbers.
Assay by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of atropine sulfate in a sample.
Methodology:
-
Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a 5 mmol potassium dihydrogen phosphate buffer (50:50, v/v). The pH is typically left unadjusted.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Prepare a standard solution of USP Atropine Sulfate Reference Standard of a known concentration in the mobile phase.
-
Sample Solution Preparation: Prepare a sample solution of atropine sulfate of a known concentration in the mobile phase.
-
Procedure:
-
Inject the standard solution and record the peak area.
-
Inject the sample solution and record the peak area.
-
Calculate the percentage of atropine sulfate in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Caption: A typical workflow for the HPLC assay of Atropine Sulfate.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties and structural aspects of atropine sulfate. The tabulated quantitative data offers a quick reference for researchers, while the outlined experimental protocols for IR and HPLC provide a foundation for analytical testing. The visualization of the chemical structure and its mechanism of action through the muscarinic signaling pathway aims to facilitate a deeper understanding for professionals in drug development. A thorough comprehension of these fundamental characteristics is crucial for the effective and safe utilization of atropine sulfate in both research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proton nuclear magnetic resonance for the structural and quantitative analysis of atropine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Muscarinic_acetylcholine_receptor [bionity.com]
- 11. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 12. uspbpep.com [uspbpep.com]
- 13. researchgate.net [researchgate.net]
